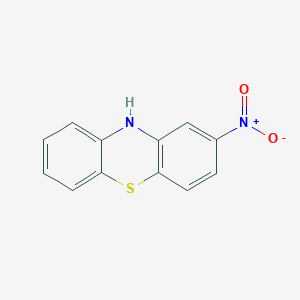

2-Nitro-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-10H-phenothiazine typically involves the nitration of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitrating agents are commonly used.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Nitro-10H-phenothiazine features a sulfur and nitrogen-containing heterocyclic structure with the formula C12H8N2O2S. The presence of a nitro group at the second position enhances its reactivity, making it suitable for diverse chemical transformations.

Organic Synthesis

This compound is primarily utilized as a precursor for synthesizing more complex phenothiazine derivatives. It has been employed in various synthetic pathways, including:

- Oxidation: Producing sulfoxides or sulfones.

- Reduction: Leading to amino derivatives.

- Substitution: Generating halogenated or nitrated derivatives.

Research has highlighted the potential biological activities of this compound, particularly its:

- Antimicrobial Properties: Studies indicate that phenothiazines exhibit antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Potential: The compound is being investigated for its ability to interact with biological targets relevant to cancer therapy.

Materials Science

In materials science, this compound has been applied in:

- 3D Printing: It serves as a component in nitro-phenothiazine-based oxime esters, which act as dual photo/thermal initiators for free radical photopolymerization processes.

| Application | Description |

|---|---|

| 3D Printing | Used in nitro-phenothiazine-based oxime esters for photoinitiation. |

| Photocatalysis | Extended phenothiazines catalyze oxidative coupling reactions under visible light. |

Analytical Chemistry

The compound is also utilized in analytical chemistry:

- Fluorescent Probes: Novel phenothiazine-coumarin hybrid dyes are synthesized for bioanalytical applications, showing promising fluorescence properties for detection purposes.

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial effects of lysophosphatidylcholine on MRSA demonstrated that compounds related to phenothiazines could enhance the efficacy of existing antibiotics against resistant strains. This highlights the potential of this compound in developing new antimicrobial agents .

Case Study 2: Photocatalytic Applications

Research involving extended phenothiazines showed that these compounds could efficiently catalyze oxidative coupling reactions of amines under visible light irradiation. The study emphasized the significance of structural modifications in enhancing photocatalytic activity.

Mécanisme D'action

The mechanism of action of 2-Nitro-10H-phenothiazine involves its interaction with molecular targets through its nitro and phenothiazine moieties. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenothiazine core can intercalate with DNA or interact with proteins, affecting their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

10H-Phenothiazine: The parent compound without the nitro group.

2-Amino-10H-phenothiazine: A derivative with an amino group instead of a nitro group.

10H-Phenothiazine-5,5-dioxide: An oxidized form of phenothiazine.

Uniqueness

2-Nitro-10H-phenothiazine is unique due to the presence of the nitro group, which enhances its reactivity and potential applications. The nitro group allows for further chemical modifications and can impart distinct biological activities compared to other phenothiazine derivatives.

Activité Biologique

2-Nitro-10H-phenothiazine is a compound belonging to the phenothiazine family, known for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential applications in various fields, including medicine and industry.

1. Chemical Structure and Properties

This compound features a phenothiazine core with a nitro substituent at the 2-position. This structure contributes to its unique biochemical properties, particularly its electron-rich nature due to the presence of sulfur and nitrogen heteroatoms. The compound can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C12H8N2O2S |

| Molecular Weight | 236.27 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under standard laboratory conditions |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted that derivatives of phenothiazines, including this compound, show significant effects against various bacterial strains, suggesting potential use as an antimicrobial agent .

Antioxidant Activity

Phenothiazines are known for their antioxidant properties. The nitro group in this compound may enhance these properties, making it a candidate for further investigation in oxidative stress-related conditions .

Anticancer Potential

The compound has been explored for its anticancer activities. Research indicates that modifications in the phenothiazine structure can lead to enhanced cytotoxic effects against cancer cell lines. The mechanisms may involve interference with cellular signaling pathways that regulate cell proliferation and apoptosis .

Cellular Effects

While specific cellular effects of this compound are not extensively documented, phenothiazines generally influence cell function through various mechanisms:

- Inhibition of P-glycoprotein: This suggests potential interactions with transporters or binding proteins, affecting drug absorption and efficacy.

- Photoredox Catalysis: The compound can act as a photoredox catalyst in synthetic transformations, indicating its utility in chemical biology.

Metabolic Pathways

Phenothiazines undergo metabolic transformations such as N-substitution and oxidation. Understanding these pathways is crucial for predicting the biological fate of this compound in vivo.

4. Case Studies and Research Findings

A variety of studies have investigated the biological activity of phenothiazine derivatives:

- Antimicrobial Assessment:

- Antioxidant Evaluation:

- Cytotoxicity Studies:

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential. The compound's ability to undergo various chemical transformations further enhances its applicability in medicinal chemistry.

Propriétés

IUPAC Name |

2-nitro-10H-phenothiazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFXVHJBHVWHSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.